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Compound of Interest

Compound Name: Triphenylantimony

Cat. No.: B1630391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular geometry of

triphenylantimony compounds, focusing on data derived from X-ray crystallographic studies.

The information presented is intended to support researchers, scientists, and professionals in

drug development in understanding the structural characteristics of these compounds, which is

crucial for predicting their reactivity, designing new derivatives, and elucidating structure-activity

relationships.

Core Concepts in the Molecular Geometry of
Triphenylantimony Compounds
The molecular geometry of triphenylantimony compounds is primarily dictated by the

oxidation state of the central antimony (Sb) atom, which can be either +3 (Sb(III)) or +5 (Sb(V)).

This difference in oxidation state leads to distinct coordination numbers and spatial

arrangements of the phenyl and other coordinating ligands.

Triphenylantimony(III) (Triphenylstibine, Ph₃Sb): In its trivalent state, triphenylantimony,

also known as triphenylstibine, features a lone pair of electrons on the antimony atom. This

results in a trigonal pyramidal geometry, analogous to ammonia and other pnictogen

hydrides. The three phenyl groups are arranged in a propeller-like fashion.[1][2]
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Triphenylantimony(V) Compounds (Ph₃SbX₂): In the pentavalent state, the antimony atom

is typically coordinated to five or six ligands. For compounds of the general formula Ph₃SbX₂,

where X represents anionic ligands such as halides, carboxylates, or oximes, the most

common geometry is a trigonal bipyramidal (TBP) structure.[3][4] In this arrangement, the

three phenyl groups usually occupy the equatorial positions, while the two more

electronegative X ligands are situated in the axial positions.[3][4][5] Deviations from the ideal

TBP geometry are common, leading to distorted structures.[3] In some instances, particularly

with bidentate or bulky ligands, a square pyramidal geometry may be observed. Hexa-

coordination can also occur, resulting in a distorted octahedral geometry.

Quantitative Molecular Geometry Data
The following tables summarize key bond lengths and angles for representative

triphenylantimony compounds, as determined by single-crystal X-ray diffraction. These data

provide a quantitative basis for understanding the steric and electronic influences on the

molecular structure.

Table 1: Molecular Geometry of Triphenylantimony(III)

Compound
Sb-C Bond Length
(Å)

C-Sb-C Bond Angle
(°)

Geometry

Triphenylstibine

(Ph₃Sb)
2.14 - 2.17 ~95 Trigonal Pyramidal

Data sourced from references[1][2].

Table 2: Molecular Geometry of Selected Triphenylantimony(V) Compounds
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Compound
Sb-C
(equatorial)
(Å)

Sb-X (axial)
(Å)

C-Sb-C
(equatorial)
(°)

X-Sb-X
(axial) (°)

Geometry

Ph₃SbCl₂ ~2.14 -
~154

(distorted)
-

Distorted

Trigonal

Bipyramidal

[Ph₃Sb(acetyl

salicylate)₂]

2.122(3) -

2.127(2)

2.1524(14)

(Sb-O)
- -

Distorted

Trigonal

Bipyramidal

[Ph₃Sb(3-

acetoxybenzo

ate)₂]·CHCl₃

2.1124(19) -

2.1219(19)

2.1228(13) -

2.1410(12)

(Sb-O)

- -

Distorted

Trigonal

Bipyramidal

Ph₃Sb{ON=C

(Me)C₅H₄N-

2}₂

- - -
172.78(7) (O-

Sb-O)

Trigonal

Bipyramidal

Data for Ph₃SbCl₂ sourced from reference[6]. Data for dicarboxylate complexes sourced from

reference[3]. Data for the oxime complex sourced from reference[4]. Note that for some

structures, not all angles are explicitly provided in the initial search results.

Experimental Protocols: Single-Crystal X-ray
Diffraction
The determination of the precise molecular geometry of triphenylantimony compounds relies

heavily on single-crystal X-ray diffraction (SC-XRD).[7][8] This technique provides

unambiguous three-dimensional atomic coordinates, allowing for the accurate measurement of

bond lengths, bond angles, and overall molecular conformation.[7]

Crystallization
A high-quality single crystal is paramount for a successful SC-XRD experiment.[7] Given that

many organometallic compounds, including triphenylantimony derivatives, can be sensitive to

air and moisture, crystallization is often performed using anaerobic and anhydrous techniques,
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such as in a glovebox or under an inert atmosphere.[7] Common crystallization methods

include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate

slowly, leading to a gradual increase in concentration and subsequent crystal formation.

Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-

solvent" is carefully layered on top. Slow diffusion of the anti-solvent into the solution

reduces the compound's solubility, inducing crystallization at the interface.[7]

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open

container within a larger, sealed vessel containing a more volatile solvent in which the

compound is less soluble. The vapor of the volatile solvent slowly diffuses into the solution,

promoting crystallization.

Data Collection
Once a suitable crystal (typically 30-300 microns in size) is obtained, it is mounted on a

goniometer head at the center of the diffractometer.[8] To minimize thermal motion of the atoms

and improve the quality of the diffraction data, data collection is often performed at low

temperatures, typically around 100 K.[7] The crystal is irradiated with a monochromatic X-ray

beam (commonly from a Mo or Cu source), and the diffracted X-rays are recorded by a

detector.[8] The crystal is rotated during the experiment to collect a complete dataset of

diffraction intensities from all possible orientations.[8]

Structure Solution and Refinement
The collected diffraction data, consisting of a series of images, are processed to determine the

positions and intensities of the diffraction spots. This information is then used to solve the

crystal structure, typically using direct methods or Patterson methods to determine the initial

positions of the heavier atoms (like antimony). The remaining atoms are located from

subsequent difference Fourier maps. The initial structural model is then refined using least-

squares methods to achieve the best possible fit between the observed and calculated

diffraction data.[7] The final refined structure provides the precise atomic coordinates, from

which bond lengths, bond angles, and other geometric parameters are calculated.
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Visualization of Molecular Geometries
The following diagrams, generated using the DOT language, illustrate the fundamental

molecular geometries of triphenylantimony compounds.

Molecular Geometry of Triphenylantimony(III)
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Caption: Trigonal pyramidal geometry of triphenylantimony(III).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1630391?utm_src=pdf-body
https://www.benchchem.com/product/b1630391?utm_src=pdf-body-img
https://www.benchchem.com/product/b1630391?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Geometry of Triphenylantimony(V) Dihalides
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Caption: Trigonal bipyramidal geometry of triphenylantimony(V) dihalides.
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Experimental Workflow for SC-XRD
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Triphenylantimony Compound
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Caption: Simplified workflow for single-crystal X-ray diffraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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